molecular formula C9H9FO5S B2567840 2-Ethoxy-5-fluorosulfonylbenzoic acid CAS No. 2137930-28-8

2-Ethoxy-5-fluorosulfonylbenzoic acid

Cat. No.: B2567840
CAS No.: 2137930-28-8
M. Wt: 248.22
InChI Key: JDUPNUXFFDZANY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C9H9FO5S and a molecular weight of 248.23 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9FO5S/c1-2-15-8-4-3-6 (16 (10,13)14)5-7 (8)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 248.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Fluorosulfonylbenzoyl Nucleosides Analysis

The study by Jacobson and Colman (1984) explored the conformational properties of fluorosulfonylbenzoyl nucleosides in solution. This research demonstrated the impact of fluorosulfonyl groups on nucleoside conformation, highlighting its potential in modifying nucleoside interaction with enzymes and its role in understanding the solution conformation of nucleoside analogues for therapeutic applications Jacobson & Colman, 1984.

Green Synthesis Catalyst

Moosavi‐Zare et al. (2013) presented the application of disulfonic acid imidazolium chloroaluminate as a catalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work highlights the use of fluorosulfonyl and related compounds in promoting environmentally friendly chemical synthesis, offering an efficient and solvent-free synthesis method Moosavi‐Zare et al., 2013.

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) developed new sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, utilizing a sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. This research underscores the importance of fluorosulfonyl-containing compounds in the development of high-performance materials for energy applications, particularly in proton exchange membranes with improved conductivity and fuel cell performance Kim et al., 2008.

Solid-State Fluorescence

Xue et al. (2015) synthesized 2,5-dialkylcarbazole-substituted terephthalate derivatives, highlighting the strong solid-state fluorescence properties of these compounds, influenced by the ethoxylcarbonyl and carbazole groups. This work emphasizes the role of fluorosulfonyl-related compounds in the development of new luminescent materials, offering potential applications in optical sensors and fluorescent probes Xue et al., 2015.

Properties

IUPAC Name

2-ethoxy-5-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUPNUXFFDZANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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